ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate (CAS number: 1616071-22-7) is a heterocyclic compound with the following chemical structure:
C12H13NO3
This compound belongs to the class of 1,5-naphthyridines and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
- Acylation of 1,5-Naphthyridine Ring:
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate can be synthesized by acylating the 1,5-naphthyridine ring with ethyl chloroformate or ethyl bromoacetate.
- The reaction typically occurs under basic conditions, and the esterification step involves the use of a base such as triethylamine.
- The reaction scheme is as follows:
1,5-naphthyridine+Ethyl chloroformate (or ethyl bromoacetate)→Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
- Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up using similar principles.
Chemical Reactions Analysis
Reactivity::
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate undergoes various reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed under acidic or basic conditions.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Acylation: The carboxylate group can participate in acylation reactions.
Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones.
- Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Acylation: Acyl chlorides or anhydrides.
- Condensation: Amines or hydrazines.
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
- The exact mechanism of action is context-dependent and may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate shares structural features with other 1,5-naphthyridines, but its unique substituents contribute to its distinct properties.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
YTMOEGCTAXPYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C=C(C=N2)C(=O)OCC)NC1=O |
Origin of Product |
United States |
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